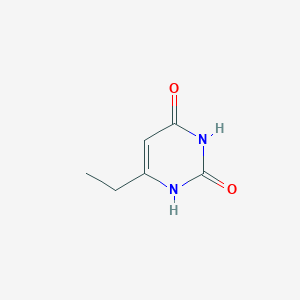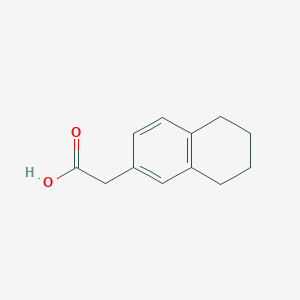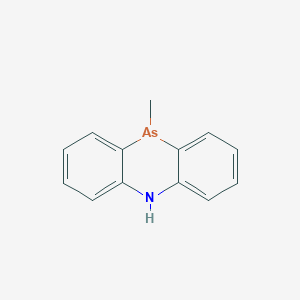
10-methyl-5H-phenarsazinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-methyl-5H-phenarsazinine, is an organoarsenic compound with the molecular formula C13H12AsN It is a derivative of phenarsazine, characterized by the presence of a methyl group at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-5H-phenarsazinine, typically involves the reaction of phenylarsine oxide with appropriate reagents under controlled conditions. One common method includes the reduction of phenylarsine oxide with hydriodic acid, followed by methylation using methyl iodide . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound, may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-methyl-5H-phenarsazinine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenarsazine oxides.
Reduction: Reduction reactions can lead to the cleavage of arsenic-carbon bonds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid for reduction, oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phenarsazine oxides, reduced phenarsazine derivatives, and substituted phenarsazine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
10-methyl-5H-phenarsazinine, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes
Mécanisme D'action
The mechanism of action of 10-methyl-5H-phenarsazinine, involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interacting with cofactors. It may also interfere with DNA replication and transcription processes, leading to its potential use as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenarsazine, 5,10-dihydro-5-methyl-10-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methyl group.
Phenarsazine, 5,10-dihydro-5-methyl-10-phenyl-: Contains a phenyl group at the 10th position instead of a methyl group.
Uniqueness
10-methyl-5H-phenarsazinine, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
10449-86-2 |
|---|---|
Formule moléculaire |
C13H12AsN |
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
10-methyl-5H-phenarsazinine |
InChI |
InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
Clé InChI |
BYWLFMQINPBZEI-UHFFFAOYSA-N |
SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
SMILES canonique |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Synonymes |
5,10-Dihydro-10-methylphenarsazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


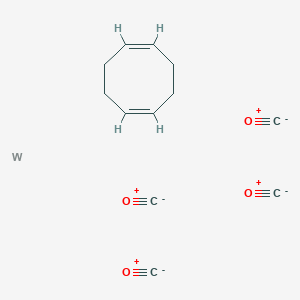

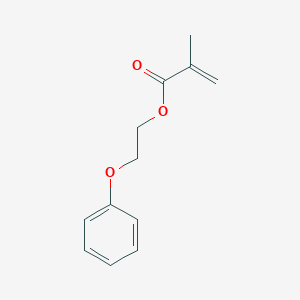
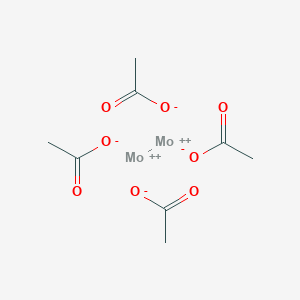
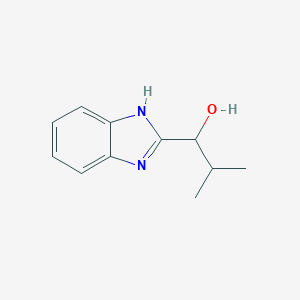
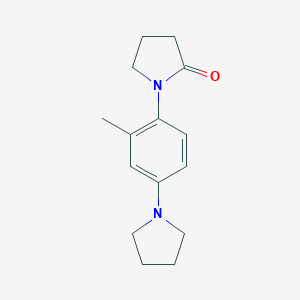
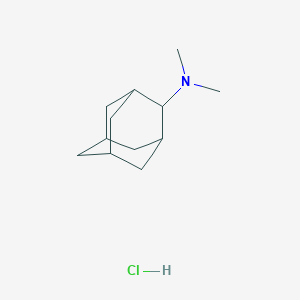
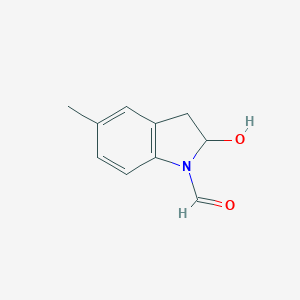
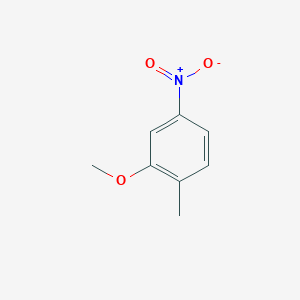
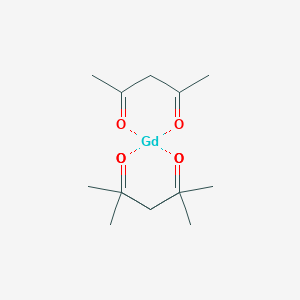
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)

